molecular formula C12H16N4O B6629797 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide

Numéro de catalogue B6629797
Poids moléculaire: 232.28 g/mol
Clé InChI: JSSGPUHBQOHHMD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide, also known as CMPD 101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes, including circadian rhythm, Wnt signaling, and DNA damage response.

Mécanisme D'action

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 is a selective inhibitor of CK1δ, which belongs to the family of serine/threonine protein kinases. CK1δ plays a crucial role in regulating various cellular processes, including circadian rhythm, Wnt signaling, and DNA damage response. The mechanism of action of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 involves binding to the ATP-binding site of CK1δ and preventing its activity. This leads to the inhibition of downstream signaling pathways that are regulated by CK1δ, such as the phosphorylation of β-catenin in the Wnt signaling pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 depend on the specific cellular context and the downstream signaling pathways that are regulated by CK1δ. In cancer, inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In Alzheimer's disease, inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to reduce tau phosphorylation and improve cognitive function in animal models of the disease. In circadian rhythm disorders, inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to alter circadian rhythm in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has several advantages as a tool compound for studying CK1δ signaling pathways. It is a highly selective inhibitor of CK1δ, with no significant activity against other protein kinases. It is also cell-permeable and can be used in both in vitro and in vivo experiments. However, 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has some limitations as well. It has a relatively short half-life in vivo, which limits its efficacy in animal models. It also has some off-target effects at high concentrations, which can complicate data interpretation.

Orientations Futures

There are several future directions for research on 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 and its potential therapeutic applications. One direction is to explore the use of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 in combination with other drugs for cancer therapy, as it has been shown to enhance the efficacy of chemotherapy and radiation therapy in some preclinical studies. Another direction is to investigate the potential of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 for the treatment of circadian rhythm disorders, as it has been shown to alter circadian rhythm in animal models. Finally, further studies are needed to understand the long-term effects of CK1δ inhibition by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 and its potential side effects in humans.

Méthodes De Synthèse

The synthesis of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 involves several steps, starting with the reaction of 3-cyanopyridine with tert-butylamine to form 3-tert-butylamino-pyridine. This intermediate is then treated with trifluoroacetic acid to remove the tert-butyl group, followed by reaction with 2,2,2-trimethylpropionyl chloride to yield the final product, 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101. The overall yield of the synthesis is around 40%, and the purity of the compound can be increased by recrystallization.

Applications De Recherche Scientifique

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and circadian rhythm disorders. In cancer, CK1δ has been shown to promote tumor growth and survival, and inhibition of CK1δ activity by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to induce cell death in various cancer cell lines. In Alzheimer's disease, CK1δ has been implicated in the regulation of tau protein phosphorylation, which is a hallmark of the disease. Inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. In circadian rhythm disorders, CK1δ plays a crucial role in regulating the circadian clock, and inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to alter circadian rhythm in animal models.

Propriétés

IUPAC Name

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-12(2,11(17)14-3)8-16-10-5-4-9(6-13)15-7-10/h4-5,7,16H,8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSGPUHBQOHHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=CN=C(C=C1)C#N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.